![molecular formula C9H15N B2817117 1-(Prop-2-yn-1-yl)azepane CAS No. 53678-66-3](/img/structure/B2817117.png)
1-(Prop-2-yn-1-yl)azepane
Overview
Description
“1-(Prop-2-yn-1-yl)azepane” is a chemical compound with the molecular formula C9H15N . It has a molecular weight of 137.22 .
Synthesis Analysis
The synthesis of compounds similar to “1-(Prop-2-yn-1-yl)azepane” has been reported in the literature. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of “1-(Prop-2-yn-1-yl)azepane” can be analyzed using various techniques such as IR, NMR (1H and 13C), and HRMS . The crystal structure can be confirmed through single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Chemical reactions involving “1-(Prop-2-yn-1-yl)azepane” or similar compounds have been studied. For example, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer has been developed . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Prop-2-yn-1-yl)azepane” include a predicted density of 0.896±0.06 g/cm3 and a predicted boiling point of 182.6±23.0 °C .Scientific Research Applications
Sonogashira Cross-Coupling Reactions
The compound is a useful synthon in Sonogashira cross-coupling reactions . It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene .
Synthesis of Naphthooxazole
The compound is used in the Ag(I) Acid-catalysed Cascade Benz Annulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide for Synthesis of Naphthooxazole . The mechanism involves oxonium-ion generation and water nucleophilic addition .
Medicinal Chemistry and Drug Development
Visible-Light-Induced Oxidative Formylation
The compound is used in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This process occurs in the absence of an external photosensitizer and affords the corresponding formamides in good yields under mild conditions .
1,3-Dipolar Cycloaddition Reactions
The compound is used in a synthetic approach to combining pharmacophore ligands with an aminoadamantyl-containing spacer based on a copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition .
Mechanism of Action
Target of Action
It’s known that propargylamines, a class of compounds to which 1-(prop-2-yn-1-yl)azepane belongs, have many pharmaceutical and biological properties .
Mode of Action
The mode of action of 1-(Prop-2-yn-1-yl)azepane involves its interaction with its targets, leading to changes at the molecular level. For instance, in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers. Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Future Directions
Future research could focus on further exploring the synthesis, reactions, and potential applications of “1-(Prop-2-yn-1-yl)azepane” and similar compounds. For instance, the title compound is a useful synthon in Sonogashira cross-coupling reactions . Further studies could also investigate the potential biological activities of these compounds, given the broad spectrum of biological activity exhibited by derivatives of [1,3]thiazolo- and 2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole .
properties
IUPAC Name |
1-prop-2-ynylazepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-7-10-8-5-3-4-6-9-10/h1H,3-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDDMEFVIIIJBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)azepane |
Synthesis routes and methods
Procedure details
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